molecular formula C15H17NO3 B2492818 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1955514-76-7

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2492818
CAS No.: 1955514-76-7
M. Wt: 259.305
InChI Key: YRZMUCMSERVQJY-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound for research and experimental applications. It belongs to the 1-oxo-1,2-dihydroisoquinoline family, a scaffold recognized in medicinal chemistry for its potential as a building block in drug discovery . Related isoquinoline and quinoline derivatives have been extensively investigated for various pharmacological activities, including as inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer research and as core structures in synthesizing novel anticancer agents . The 1,2-dihydroisoquinolone core is often designed to mimic the nicotinamide moiety of NAD+, making it relevant for developing enzyme inhibitors . The carboxylic acid functional group allows for further synthetic modification, such as forming amide or ester derivatives, to explore structure-activity relationships and create novel compounds for biological screening . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)7-8-16-9-13(15(18)19)11-5-3-4-6-12(11)14(16)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZMUCMSERVQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation

The foundational approach involves alkylation of preformed isoquinoline derivatives. Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 37497-84-0) serves as a key intermediate, synthesized via NaH-mediated coupling of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with methyl iodide in DMF.

Reaction Conditions:

  • Substrate: 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (9.8 mmol)
  • Alkylating Agent: 3-Methylbutyl bromide (1.2 equiv)
  • Base: Sodium hydride (60% dispersion, 1.2 equiv)
  • Solvent: DMF (40 mL)
  • Temperature: 0°C → RT, 12 h
  • Workup: Aqueous extraction (EtOAc ×3), MgSO4 drying, column chromatography (hexane/EtOAc gradient)

Yield: 72–78% (reported for analogous C-2 alkylations)

Ester Hydrolysis

Subsequent saponification converts the methyl ester to the carboxylic acid:

Conditions:

  • Reagent: LiOH (3.0 equiv)
  • Solvent: THF/H2O (3:1)
  • Temperature: 60°C, 4 h
  • Workup: Acidification (1M HCl), filtration

Yield: 89–93%

Key Limitation: Competing O-alkylation requires careful stoichiometric control.

Cyclization of 2-Alkynylbenzaldoximes

Silver-Catalyzed Cyclization

Thieme-Connect's methodology employs 2-alkynylbenzaldoximes for isoquinoline ring formation:

General Protocol:

  • Substrate Preparation:
    • 2-(3-Methylbut-1-yn-1-yl)benzaldoxime synthesized from o-iodobenzaldehyde and 3-methylbut-1-yne via Sonogashira coupling (82% yield)
  • Cyclization-Deoxygenation:
    • Catalyst: AgOTf (10 mol%)
    • Reductant: CS2 (1.2 equiv)
    • Solvent: DMF
    • Temperature: 60°C, 6 h

Yield: 68% for analogous 3-alkylisoquinolines

Mechanistic Insight:

  • Step 1: 6-endo-dig cyclization forms isoquinoline N-oxide
  • Step 2: CS2 mediates radical deoxygenation via [3+2] cycloaddition (confirmed by TEMPO inhibition)

Ugi Multicomponent Reaction Approach

Four-Component Assembly

PMC studies demonstrate a convergent route using:

  • o-Iodobenzoic acid (1.0 equiv)
  • Ammonia (1.2 equiv)
  • 3-Methylbutyraldehyde (1.1 equiv)
  • tert-Butyl isocyanide (1.0 equiv)

Reaction Parameters:

  • Solvent: MeOH
  • Temperature: RT, 24 h
  • Ugi Adduct Yield: 76%

Copper-Catalyzed Cyclization

Post-Ugi transformation employs:

  • Catalyst: CuI (20 mol%)
  • Base: K2CO3 (2.0 equiv)
  • Solvent: DMSO
  • Temperature: 110°C, 8 h

Yield: 65% overall

Advantage: Simultaneous introduction of 3-methylbutyl and carboxylic acid groups.

Functional Group Interconversion

Side Chain Elongation

Modification of 2-methyl analogues (CAS 54931-62-3):

Stepwise Protocol:

  • N-Demethylation:
    • Reagent: BBr3 (3.0 equiv)
    • Solvent: CH2Cl2
    • Temperature: -78°C → RT, 6 h
  • Alkylation:
    • Reagent: 3-Methylbutyl triflate (1.5 equiv)
    • Base: DIPEA (2.5 equiv)
    • Solvent: DMF
    • Temperature: 60°C, 12 h

Total Yield: 54% over two steps

Comparative Analysis of Methods

Method Key Advantage Limitation Typical Yield Scalability
Precursor Alkylation High purity Multi-step sequence 68% <100 g
Cyclization Atom economy Specialized starting materials 65% <50 g
Ugi-Cu Cascade Convergent synthesis High catalyst loading 65% <1 kg
Functionalization Uses commercial intermediates Low efficiency in N-alkylation 54% <10 g

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The 2-position substituent on the isoquinoline ring significantly influences molecular weight, lipophilicity, and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activities References
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid* 3-Methylbutyl (branched C5) C₁₆H₁₉NO₃ ~285.3 (estimated) High lipophilicity (predicted) -
2-(2,5-Dimethoxyphenyl)-...-4-carboxylic acid 2,5-Dimethoxyphenyl C₁₈H₁₅NO₅ 325.32 Enhanced electron resonance
2-(2-Fluorophenyl)-...-4-carboxylic acid 2-Fluorophenyl C₁₆H₁₀FNO₃ 283.26 Increased metabolic stability
2-(4-Methoxyphenethyl)-...-4-carboxylic acid 4-Methoxyphenethyl C₁₉H₁₇NO₄ 323.35 Improved hydrophobic interactions
2-(2-Chlorophenyl)-...-4-carboxylic acid 2-Chlorophenyl C₁₆H₁₀ClNO₃ 299.71 Steric bulk; potential halogen bonding

*Estimated based on analog 2-(2-methylpropyl)-... (MW 245.27) in with adjustment for longer chain.

Key Observations:
  • Lipophilicity : The 3-methylbutyl group (predicted logP ~3.5) likely confers higher membrane permeability compared to aryl substituents (e.g., 2-fluorophenyl, logP ~2.8) .
  • Electronic Effects: Aryl substituents with electron-donating groups (e.g., methoxy in ) may stabilize the isoquinoline ring via resonance, whereas electron-withdrawing groups (e.g., fluorine in ) could enhance metabolic stability.
  • Steric Effects : Bulky substituents like 4-methoxyphenethyl or 2-chlorophenyl may hinder binding to flat enzymatic pockets compared to linear alkyl chains.

Q & A

What are the established synthetic routes for 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including condensation of substituted anilines with activated carbonyl precursors, followed by cyclization under acidic or basic conditions . For example, analogous isoquinoline derivatives are synthesized via cyclization of 2-aminobenzoylacetate derivatives, with yields influenced by temperature (70–100°C) and catalysts like sodium ethoxide . Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improve purity .
  • Characterization: NMR (¹H/¹³C) and mass spectrometry validate structural integrity .

How can researchers resolve discrepancies in reported biological activities of isoquinoline derivatives through experimental design?

Advanced Analysis:
Discrepancies often arise from variability in substituent effects, assay conditions, or target specificity. To address this:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the 3-methylbutyl group and carboxylate moiety to assess bioactivity trends .
  • Dose-Response Curves: Use standardized concentrations (e.g., 1–100 µM) in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and validate cell-based assays with siRNA knockdowns .
  • Data Reproducibility: Cross-validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

What methodologies are recommended for confirming the stereochemistry and crystal structure of this compound?

Structural Characterization:

  • X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • NMR Spectroscopy: NOESY experiments identify spatial proximities between the 3-methylbutyl side chain and isoquinoline core .
  • Computational Modeling: Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian 16) to confirm bond angles and torsional stability .

What chemical modifications are feasible on the isoquinoline core to explore structure-activity relationships?

Reactivity Insights:

  • Oxidation/Reduction: The 1-oxo group can be reduced to a hydroxyl group (NaBH₄), altering hydrogen-bonding interactions with targets .
  • Substituent Replacement: Replace the 3-methylbutyl group with aryl (e.g., 4-methoxyphenyl) or alkyl chains to modulate lipophilicity .
  • Carboxylic Acid Derivatives: Convert the 4-carboxylate to amides (EDCI coupling) or esters (methanol/H⁺) to study bioavailability .

How can molecular docking simulations predict target enzyme interactions for this compound?

Computational Approach:

  • Target Selection: Prioritize enzymes with known isoquinoline binding (e.g., PDE5, topoisomerases) using databases like PDB .
  • Docking Workflow:
    • Prepare ligand (compound) and receptor (enzyme) files using AutoDock Tools.
    • Perform flexible docking (e.g., AutoDock Vina) to account for side-chain mobility.
    • Validate predictions with MD simulations (100 ns) to assess binding stability .
  • Experimental Correlation: Compare docking scores (ΔG) with IC₅₀ values from enzyme assays .

When encountering conflicting solubility data, what analytical techniques should be prioritized?

Data Contradiction Resolution:

  • Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and DMSO to determine logP .
  • HPLC Purity Checks: Ensure impurities (<5% by area) do not interfere with measurements .
  • Particle Size Analysis: Laser diffraction (Malvern Mastersizer) identifies aggregation affecting solubility .
  • Alternative Solvents: Test co-solvents (e.g., PEG-400) or cyclodextrin complexes for improved dissolution .

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